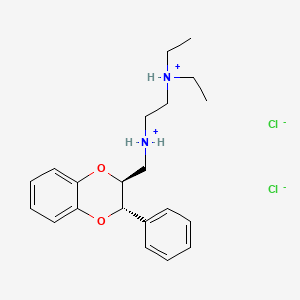
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzodioxan ring system, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodioxan ring system. One common method involves the reaction of catechol with epichlorohydrin to form the benzodioxan ring. This intermediate is then reacted with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group. The final step involves the methylation of the amine group and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)benzamide
- N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide
- 2-(Diethylamino)ethanethiol
Uniqueness
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride is unique due to its benzodioxan ring system, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride, a compound with the CAS number 100447-54-9, is a member of the benzodioxan family known for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on available research findings.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- SMILES Notation : [C@H]1(OC2=C(O[C@H]1C(=O)NCCN(CC)CC)C=CC=C2)C3=CC=CC=C3
Pharmacological Properties
Research indicates that benzodioxan derivatives exhibit a range of pharmacological activities including:
- Anti-inflammatory
- Analgesic
- Antipyretic
- Antitussive
- Local anesthetic
- Antiarrhythmic
These compounds can inhibit the central nervous system and are suitable for various administration routes including topical, oral, and injectable forms .
1. Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial properties. The synthesized complexes exhibited varying degrees of antibacterial activity against different strains, suggesting potential therapeutic applications in treating infections .
2. Central Nervous System Effects
Benzodioxan derivatives have been noted for their CNS inhibitory effects. This activity can be attributed to their structural similarity to known psychoactive substances, which allows them to interact with neurotransmitter systems .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
Properties
CAS No. |
80428-17-7 |
|---|---|
Molecular Formula |
C21H30Cl2N2O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
diethyl-[2-[[(2S,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-3-23(4-2)15-14-22-16-20-21(17-10-6-5-7-11-17)25-19-13-9-8-12-18(19)24-20;;/h5-13,20-22H,3-4,14-16H2,1-2H3;2*1H/t20-,21-;;/m0../s1 |
InChI Key |
VIWYKJRLBGGRPG-HRIAXCGHSA-N |
Isomeric SMILES |
CC[NH+](CC)CC[NH2+]C[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]CC1C(OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















